molecular formula C₉¹³C₃H₁₃NO₃S B1162827 Rasagiline-13C3 Sulfate

Rasagiline-13C3 Sulfate

Cat. No.: B1162827
M. Wt: 254.28
Attention: For research use only. Not for human or veterinary use.
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Description

Rasagiline-13C3 Sulfate is a stable isotope-labeled analog of rasagiline, a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease therapy. The compound incorporates three carbon-13 (13C) atoms into its structure, enhancing its utility as an internal standard for precise quantification via mass spectrometry (MS). The sulfate salt form improves solubility and stability in aqueous matrices, making it suitable for pharmacokinetic studies and bioanalytical assays .

Rasagiline-13C3 Sulfate shares the core structure of rasagiline but differs in isotopic composition and counterion. It is primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify rasagiline in biological samples, leveraging its near-identical chromatographic behavior to the non-labeled drug while avoiding signal overlap .

Properties

Molecular Formula

C₉¹³C₃H₁₃NO₃S

Molecular Weight

254.28

Synonyms

(R)-(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl-13C3)sulfamic Acid

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Steps:

  • Base Preparation :

    • The (R)-enantiomer of 1-aminoindan undergoes propargylation with 13C3-labeled propargyl bromide or benzenesulfonate in the presence of a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) .

    • Reaction conditions: 15–20°C for 2–4 hours in toluene or acetonitrile.

  • Salt Formation :

    • The rasagiline-13C3 base is treated with sulfuric acid in a polar solvent (e.g., isopropanol or ethanol) at 5–25°C .

    • The reaction yields rasagiline-13C3 sulfate as a crystalline solid.

Parameter Details
ReactantsRasagiline-13C3 base, sulfuric acid
SolventIsopropanol/ethanol
Temperature5–25°C
Yield~62% (based on analogous mesylate synthesis)
Purity>99% (post recrystallization)

Degradation Pathways

Rasagiline-13C3 sulfate undergoes hydrolysis and oxidation under stress conditions:

  • Hydrolysis :

    • The sulfate ester bond may cleave in aqueous acidic or basic media, regenerating the free base and sulfuric acid.

    • Stability studies of rasagiline mesylate suggest similar susceptibility to hydrolysis, with degradation products including (R)-1-aminoindan and propargyl alcohol .

  • Oxidation :

    • The propargyl group is prone to oxidation, forming metabolites like 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) .

Metabolic Reactions

In vivo, rasagiline-13C3 sulfate is metabolized similarly to non-labeled rasagiline:

  • Hepatic Metabolism :

    • Primarily metabolized by CYP1A2 via N-dealkylation to form (R)-1-aminoindan-13C3, a major metabolite .

    • Minor pathways include hydroxylation and glucuronidation .

  • Isotopic Tracking :

    • The 13C3 label enables precise tracking of metabolic intermediates in pharmacokinetic studies, confirming rapid absorption (Tmax: 0.5–0.7 hours) and extensive hepatic clearance .

Metabolite Structure Enzyme Involved
(R)-1-aminoindan-13C3C9H11N\text{C}_9\text{H}_{11}\text{N}CYP1A2
3-OH-PAI-13C3C12H13NO\text{C}_{12}\text{H}_{13}\text{NO}CYP450

Stability and Impurities

  • Impurity Profile :

    • Common impurities include deshydroxy rasagiline isomers and dimerization byproducts (e.g., rasagiline dimer impurity) .

    • Synthesis of rasagiline-13C3 sulfate requires stringent control to minimize isotopic dilution or scrambling.

  • Storage Conditions :

    • Stable under inert gas (N2/Ar) at 2–8°C, with agglomeration prevented via micronization .

Comparison with Similar Compounds

Key Differences:

  • Solubility : Sulfate and mesylate salts enhance aqueous solubility compared to hydrochloride, critical for bioanalytical workflows .
  • Isotopic Purity : Rasagiline-13C3 Mesylate is available as a racemic mixture (rac) or enantiopure form, whereas sulfate’s stereochemical data are unspecified .

Comparison with Non-Isotopic Rasagiline

Table 2: Rasagiline vs. Rasagiline-13C3 Sulfate

Parameter Rasagiline Rasagiline-13C3 Sulfate
Molecular Weight 171.24 (free base) ~270 (sulfate salt + 13C3)
CAS Number 136236-51-6 Not Available
Isotopic Labeling None 13C3-labeled
Analytical Use Target analyte in LC-MS/MS Internal standard for quantification
MRM Transition m/z 172.0→117.0 m/z 175.0→117.0
Collision Energy 19 eV 47 eV

Key Insights:

  • The 13C3 label shifts the precursor ion by +3 Da, eliminating interference from endogenous compounds during MS analysis .
  • Rasagiline-13C3 Sulfate’s higher collision energy (47 eV vs. 19 eV) optimizes fragmentation for accurate detection .

Comparison with Other 13C-Labeled Compounds

Table 3: 13C-Labeled Compounds in Analytical Chemistry

Compound Parent Drug/Class Isotopic Labeling Application
Rasagiline-13C3 Sulfate MAO-B inhibitor 13C3 Internal standard for rasagiline
Flumequine-13C3 Fluoroquinolone antibiotic 13C3 Antibiotic residue analysis
Ribavirin-13C5 Antiviral 13C5 Quantification in pharmacokinetics

Key Contrasts:

  • Specificity : Rasagiline-13C3 Sulfate is tailored for neurological drug monitoring, whereas Flumequine-13C3 and Ribavirin-13C5 target infectious disease therapeutics .
  • Labeling Position : The 13C3 label in rasagiline is strategically placed to maintain structural integrity during ionization, unlike bulkier labels in other compounds .

Analytical and Pharmacokinetic Considerations

  • LC-MS/MS Parameters: Column: BEH C18 (2.1 × 50 mm, 1.7 µm) . Mobile Phase: Acetonitrile/10 mM ammonium acetate . Retention Time: Matches non-labeled rasagiline, ensuring co-elution .
  • Extraction Efficiency : Mesylate and sulfate salts show comparable recovery rates (~85–95%) in plasma samples, though sulfate’s performance in complex matrices requires further validation .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Rasagiline-13C3 Sulfate to ensure isotopic purity in metabolic studies?

  • Methodological Answer : Synthesis should prioritize isotope enrichment validation via mass spectrometry (e.g., LC-MS/MS). Ensure stable isotopic labeling at the specified carbon positions (e.g., 13C3) by verifying precursor purity and reaction conditions. Post-synthesis, use nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic distribution .

Q. How can researchers detect and quantify Rasagiline-13C3 Sulfate in biological matrices such as plasma or tissue homogenates?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., Rasagiline-13C3 Mesylate). Optimize chromatographic separation using a BEH C18 column (2.1 mm × 50 mm, 1.7 µm) with a gradient of acetonitrile and ammonium formate. Use multiple reaction monitoring (MRM) for transitions like m/z 268.1→197.1 (analyte) and m/z 271.1→200.1 (internal standard) .

Q. Why is Rasagiline-13C3 Sulfate preferred over non-isotopic analogs in pharmacokinetic studies?

  • Methodological Answer : The 13C3 label minimizes metabolic interference and enables precise differentiation between endogenous and exogenous compounds during mass spectrometric analysis. This is critical for tracking drug distribution, metabolism (e.g., conversion to 1-aminoindane), and excretion without isotopic scrambling .

Advanced Research Questions

Q. How do nonlinear inhibition kinetics of Rasagiline-13C3 Sulfate impact MAO-B enzyme activity assays?

  • Methodological Answer : Rasagiline-13C3 Sulfate exhibits competitive inhibition with MAO-B, altering substrate affinity (Km) and maximal velocity (Vmax). Design dose-response experiments using varying substrate concentrations (e.g., benzylamine) to calculate inhibition constants (Ki). Monitor enzyme activity fluorometrically or via HPLC-UV, and validate nonlinear regression models (e.g., Cheng-Prusoff equation) to account for time-dependent inhibition .

Q. What experimental strategies resolve contradictions in Rasagiline-13C3 Sulfate’s metabolic stability across in vitro and in vivo models?

  • Methodological Answer : Cross-validate findings using:

  • In vitro : Hepatocyte or microsomal incubations with cofactors (NADPH) to assess CYP450-mediated degradation.
  • In vivo : Pharmacokinetic sampling at multiple timepoints (e.g., 0–24 hrs) to account for enterohepatic recirculation or tissue-specific accumulation.
  • Analytical Harmonization : Standardize extraction protocols (e.g., protein precipitation with acetonitrile) and internal standards across models to reduce variability .

Q. How can researchers optimize Rasagiline-13C3 Sulfate’s solubility and stability in long-term formulation studies?

  • Methodological Answer : Test co-solvents (e.g., PEG 400) and pH-adjusted buffers (pH 3–5) to enhance aqueous solubility. For stability, conduct accelerated degradation studies under thermal (40°C), photolytic (ICH Q1B), and hydrolytic conditions. Monitor degradation products via UPLC-QTOF and validate forced degradation pathways using Arrhenius kinetics .

Q. What advanced techniques elucidate the structural basis of Rasagiline-13C3 Sulfate’s interaction with MAO-B?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to resolve the enzyme-inhibitor complex. Perform molecular dynamics simulations to analyze binding pocket interactions (e.g., FAD cofactor proximity, hydrogen bonding with Tyr435). Validate computational models with site-directed mutagenesis (e.g., Y435A mutants) and kinetic assays .

Methodological Best Practices

  • Data Validation : Cross-reference findings with primary literature (e.g., USP monographs for reagent specifications) and avoid over-reliance on non-peer-reviewed sources .

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  • Experimental Reproducibility : Document all parameters (e.g., LC-MS/MS gradients, column temperatures) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

  • Conflict Resolution : For contradictory data, apply triangulation by integrating results from orthogonal techniques (e.g., NMR for structure, LC-MS/MS for quantification) .

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